molecular formula C10H20N2O2 B6243686 rac-tert-butyl N-{[(1R,2S)-2-aminocyclobutyl]methyl}carbamate CAS No. 1902964-88-8

rac-tert-butyl N-{[(1R,2S)-2-aminocyclobutyl]methyl}carbamate

Cat. No.: B6243686
CAS No.: 1902964-88-8
M. Wt: 200.28 g/mol
InChI Key: DFNHDENZYXCPSX-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-tert-butyl N-{[(1R,2S)-2-aminocyclobutyl]methyl}carbamate is a useful research compound. Its molecular formula is C10H20N2O2 and its molecular weight is 200.28 g/mol. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-tert-butyl N-{[(1R,2S)-2-aminocyclobutyl]methyl}carbamate involves the protection of the amine group, followed by the formation of the cyclobutyl ring and subsequent deprotection of the amine group. The tert-butyl group is introduced at the end of the synthesis.", "Starting Materials": [ "Cyclobutanecarboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "2-aminocyclobutanemethanol", "tert-butyl chloroformate", "triethylamine", "dichloromethane", "diethyl ether", "water", "sodium bicarbonate", "magnesium sulfate" ], "Reaction": [ "Step 1: Protection of the amine group", "2-aminocyclobutanemethanol is dissolved in dichloromethane and triethylamine is added. The mixture is cooled to 0°C and tert-butyl chloroformate is added dropwise. The reaction mixture is stirred for 1 hour at room temperature. The resulting product is washed with water and dried over magnesium sulfate.", "Step 2: Formation of the cyclobutyl ring", "Cyclobutanecarboxylic acid is dissolved in dichloromethane and triethylamine is added. The mixture is cooled to 0°C and N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are added. The reaction mixture is stirred for 1 hour at room temperature. The protected amine product from step 1 is added to the reaction mixture and stirred for 24 hours at room temperature. The resulting product is washed with water and dried over magnesium sulfate.", "Step 3: Deprotection of the amine group", "The product from step 2 is dissolved in diethyl ether and water is added. The mixture is stirred for 1 hour at room temperature. Sodium bicarbonate is added and the mixture is stirred for an additional 30 minutes. The organic layer is separated and dried over magnesium sulfate. The resulting product is purified by column chromatography to yield rac-tert-butyl N-{[(1R,2S)-2-aminocyclobutyl]methyl}carbamate." ] }

CAS No.

1902964-88-8

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

tert-butyl N-[[(1S,2R)-2-aminocyclobutyl]methyl]carbamate

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-7-4-5-8(7)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8+/m0/s1

InChI Key

DFNHDENZYXCPSX-JGVFFNPUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1CC[C@H]1N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC1N

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.